molecular formula C15H11ClO3 B14252327 Ethanone, 2-(6-chloro-1,3-benzodioxol-5-yl)-1-phenyl- CAS No. 214288-78-5

Ethanone, 2-(6-chloro-1,3-benzodioxol-5-yl)-1-phenyl-

Cat. No.: B14252327
CAS No.: 214288-78-5
M. Wt: 274.70 g/mol
InChI Key: MWJSGEGZFOICSO-UHFFFAOYSA-N
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Description

Ethanone, 2-(6-chloro-1,3-benzodioxol-5-yl)-1-phenyl- is a chemical compound that features a unique structure combining a benzodioxole ring with a phenyl group and a chloro substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 2-(6-chloro-1,3-benzodioxol-5-yl)-1-phenyl- typically involves the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.

    Chlorination: The benzodioxole ring is then chlorinated at the 6-position using a chlorinating agent such as thionyl chloride.

    Coupling with Phenyl Group: The chlorinated benzodioxole is then coupled with a phenyl group through a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 2-(6-chloro-1,3-benzodioxol-5-yl)-1-phenyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethanone, 2-(6-chloro-1,3-benzodioxol-5-yl)-1-phenyl- has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzodioxole: A simpler structure without the phenyl and chloro substituents.

    2-(1,3-Benzodioxol-5-yl)-1-phenylethanone: Lacks the chloro substituent.

    6-Chloro-1,3-benzodioxole: Lacks the phenyl and ethanone groups.

Uniqueness

Ethanone, 2-(6-chloro-1,3-benzodioxol-5-yl)-1-phenyl- is unique due to its combination of a benzodioxole ring, a phenyl group, and a chloro substituent, which imparts specific chemical and biological properties not found in simpler analogs .

Properties

CAS No.

214288-78-5

Molecular Formula

C15H11ClO3

Molecular Weight

274.70 g/mol

IUPAC Name

2-(6-chloro-1,3-benzodioxol-5-yl)-1-phenylethanone

InChI

InChI=1S/C15H11ClO3/c16-12-8-15-14(18-9-19-15)7-11(12)6-13(17)10-4-2-1-3-5-10/h1-5,7-8H,6,9H2

InChI Key

MWJSGEGZFOICSO-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)CC(=O)C3=CC=CC=C3)Cl

Origin of Product

United States

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